N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]p yrimidin-6-yl]carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]pyrimidin-6-yl]carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]pyrimidin-6-yl]carboxamide involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the thiopheno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the indolinylmethyl group: This step often involves a nucleophilic substitution reaction using indoline derivatives.
Attachment of the 2,4-dimethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Hydroxylation and carboxamidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]pyrimidin-6-yl]carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]pyrimidin-6-yl]carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]pyrimidin-6-yl]carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-hydroxybenzamide
- N-(2,6-diethylphenyl)-4-hydroxybenzamide
- N-(2,6-diisopropylphenyl)-4-hydroxybenzamide
Uniqueness
N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]pyrimidin-6-yl]carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N4O2S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H24N4O2S/c1-14-8-9-18(15(2)12-14)26-24(31)22-16(3)21-23(30)27-20(28-25(21)32-22)13-29-11-10-17-6-4-5-7-19(17)29/h4-9,12H,10-11,13H2,1-3H3,(H,26,31)(H,27,28,30) |
InChI Key |
LLDURIGIMVJKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(NC3=O)CN4CCC5=CC=CC=C54)C)C |
Origin of Product |
United States |
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